molecular formula C20H14BrN3O2 B340389 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-bromobenzoate

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-bromobenzoate

Cat. No.: B340389
M. Wt: 408.2 g/mol
InChI Key: RMLGFKFYPVYYEO-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-bromobenzoate is an organic compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique structural features, which include a benzotriazole moiety and a bromobenzoate group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-bromobenzoate typically involves the following steps:

    Formation of the Benzotriazole Moiety: The benzotriazole moiety can be synthesized by reacting o-phenylenediamine with sodium nitrite in the presence of an acid.

    Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

    Esterification: The final step involves the esterification of the benzotriazole derivative with 3-bromobenzoic acid in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include dichloromethane, toluene, and ethanol.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-bromobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoate group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the benzotriazole moiety can lead to the formation of dihydrobenzotriazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Reactions: Products include azido, thiocyano, and amino derivatives.

    Oxidation Reactions: Products include quinones and other oxidized forms.

    Reduction Reactions: Products include dihydrobenzotriazole derivatives.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-bromobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-bromobenzoate involves its interaction with various molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, which can lead to the formation of coordination complexes. These complexes can exhibit unique chemical and biological activities. Additionally, the bromobenzoate group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-benzotriazol-2-yl)-4-methylphenol
  • 2-(2H-benzotriazol-2-yl)-4-methylphenyl acetate
  • 2-(2H-benzotriazol-2-yl)-4-methylphenyl benzoate

Uniqueness

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-bromobenzoate is unique due to the presence of both the benzotriazole and bromobenzoate groups. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. The bromine atom in the benzoate group allows for further functionalization through substitution reactions, enhancing its versatility in synthetic chemistry.

Properties

Molecular Formula

C20H14BrN3O2

Molecular Weight

408.2 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 3-bromobenzoate

InChI

InChI=1S/C20H14BrN3O2/c1-13-9-10-19(26-20(25)14-5-4-6-15(21)12-14)18(11-13)24-22-16-7-2-3-8-17(16)23-24/h2-12H,1H3

InChI Key

RMLGFKFYPVYYEO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)N3N=C4C=CC=CC4=N3

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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